(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has shown promising results in scientific research, particularly in the area of cancer treatment.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of NF-kB, which is a protein that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide include the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the reduction of inflammation and oxidative stress. This compound has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is the lack of clinical data. Further research is needed to determine the efficacy and safety of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide in human clinical trials.
Future Directions
There are several future directions for the research and development of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to determine the optimal dosage and administration route of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide in human clinical trials.
Synthesis Methods
The synthesis method of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the reaction of 2-fluorobenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide.
Scientific Research Applications
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-13-6-7-16(21)11(9-13)8-12(10-19)17(22)20-15-5-3-2-4-14(15)18/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDQUIMAXWYDNC-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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